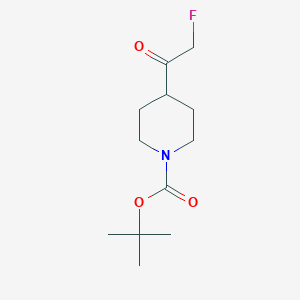

Tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-fluoroacetyl substituent at the 4-position of the piperidine ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders, infectious diseases, and cancer.

Structurally, the compound is characterized by its piperidine core, which enables conformational flexibility for target binding. The 2-fluoroacetyl moiety may influence reactivity in nucleophilic acyl substitution reactions, making it a versatile building block for further functionalization .

Properties

IUPAC Name |

tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVCQLUIZZUHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluoroacetyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can be used to modify peptides and proteins, potentially altering their activity and stability .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug precursor. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and selectivity make it suitable for various applications, including the synthesis of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-butyl

Biological Activity

Tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H18FNO3

- CAS Number : 2567503-65-3

The compound features a piperidine core, which is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive molecules.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, influencing processes such as neurotransmitter regulation.

- Receptor Modulation : The compound has been studied for its potential to modulate receptors linked to neurological functions, particularly those associated with dopamine and serotonin pathways.

In Vitro Studies

Research indicates that this compound demonstrates significant activity in various biological assays:

- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.

- Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

In Vivo Studies

In vivo studies are essential to validate the therapeutic potential of this compound:

- Animal Models : Research utilizing animal models has indicated that the compound can reduce hyperlocomotion in dopamine transporter knockout rats, suggesting a potential application in treating disorders like schizophrenia .

Case Studies

Several case studies have explored the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Induced apoptosis in various cancer cell lines at micromolar concentrations. |

| Study 2 | Neuroprotection | Showed significant reduction in oxidative stress markers in neuronal cultures. |

| Study 3 | Behavioral Studies | Reduced hyperlocomotion in DAT-KO rats, indicating potential antipsychotic effects. |

Synthesis and Structural Variations

The synthesis of this compound typically involves:

- Starting Materials : Piperidine derivatives and fluorinated acetic acid derivatives.

- Reaction Conditions : Standard organic synthesis techniques including esterification and acylation reactions under controlled conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate and related piperidine derivatives:

Structural and Functional Insights

- Fluorine vs. Chlorine/Acetyl Groups: The 2-fluoroacetyl group in the target compound offers superior metabolic stability compared to non-fluorinated analogs (e.g., tert-butyl 4-acetylpiperidine-1-carboxylate). Fluorine’s electronegativity also modulates the electron density of the acetyl group, affecting reactivity in amide bond formations .

- Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., methoxyphenethyl or thienopyrimidine) exhibit enhanced binding to CNS targets like cholinesterases, whereas aliphatic derivatives (e.g., acetyl or fluoroacetyl) are more suited for peripheral targets due to reduced blood-brain barrier penetration .

- Boc Protection Strategy : The Boc group is universally employed across these derivatives to protect the piperidine nitrogen during synthesis. Its removal under acidic conditions (e.g., HCl/THF) generates free amines for downstream functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.